(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone
Description
The compound "(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone" features a benzofuran core substituted with a 3,4-dimethoxyphenyl group at position 3 and a hydroxyphenyl group at position 3. The 4-position of the benzofuran is functionalized with a methylsulfonyl-piperazinyl-methyl moiety, contributing to its structural complexity . Key structural attributes include:
- 3,4-Dimethoxyphenyl group: Electron-donating methoxy groups that influence electronic properties and steric bulk.
- 5-Hydroxy group: A polar substituent enabling hydrogen bonding.
- Piperazinyl-methyl-sulfonyl moiety: A hydrophilic group that may improve solubility and receptor binding via sulfonyl’s electron-withdrawing effects .
Synthetic routes for analogous compounds suggest that the target molecule could be synthesized through nucleophilic substitution or condensation reactions, leveraging methods similar to those used for piperazine-sulfonyl derivatives (e.g., reacting sulfonyl chlorides with piperazine intermediates under basic conditions) .
Properties
Molecular Formula |
C23H26N2O7S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-hydroxy-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C23H26N2O7S/c1-30-19-6-4-15(12-21(19)31-2)23(27)17-14-32-20-7-5-18(26)16(22(17)20)13-24-8-10-25(11-9-24)33(3,28)29/h4-7,12,14,26H,8-11,13H2,1-3H3 |
InChI Key |
IXAMQFRWTDQFHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCN(CC4)S(=O)(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperazine moiety, and the final coupling reactions. Common synthetic routes may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Introduction of Piperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the benzofuran core.
Final Coupling Reactions: The final step usually involves coupling the (3,4-dimethoxyphenyl) group with the benzofuran-piperazine intermediate using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran core can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of benzofuran-5-one derivatives.
Reduction: Formation of benzofuran-5-ol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical compound due to its structural similarity to known drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Benzofuran or Heterocyclic Cores
Key Differences :
Piperazine-Sulfonyl Derivatives
Key Differences :
Methanone Derivatives with Aryl Groups
Key Differences :
- The target’s benzofuran backbone imposes greater rigidity than indole- or pyrimidine-based methanones .
- 3,4-Dimethoxy substitution in the target may improve binding affinity to receptors preferring electron-rich aromatics compared to mono-methoxy analogues .
Methodological Considerations in Structural Comparison
- Similarity Coefficients : Tools like Tanimoto coefficients quantify structural overlap using binary fingerprints, though specific data for the target compound are unavailable .
- Graph-Based Analysis : Comparing subgraph isomorphisms (e.g., shared piperazine-sulfonyl motifs) highlights functional group conservation .
Biological Activity
The compound (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is a complex organic molecule with potential biological applications. Its structure includes a benzofuran core, known for diverse biological activities, and a piperazine moiety, commonly found in pharmaceutical agents. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Molecular Structure
- Molecular Formula: C23H26N2O7S
- Molecular Weight: 474.5 g/mol
- IUPAC Name: (3,4-dimethoxyphenyl)-[5-hydroxy-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, leading to a range of biological effects such as:
- Anticancer Activity: The compound may exert cytotoxic effects on tumor cells through apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Properties: It shows potential against various microbial strains, possibly by disrupting cellular processes or inhibiting growth.
Biological Activity Overview
Recent studies have evaluated the biological activity of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone in various contexts.
Anticancer Studies
A notable study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against cancer cell lines. For instance:
- Compound 18m , a derivative with structural similarities, showed comparable potency to initial hit compounds in inhibiting tumorigenic cell lines .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties:
- It was found to inhibit the growth of certain bacterial strains effectively, suggesting a potential role in developing new antimicrobial agents .
Research Findings and Case Studies
Several research studies have focused on the synthesis and evaluation of this compound's biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
